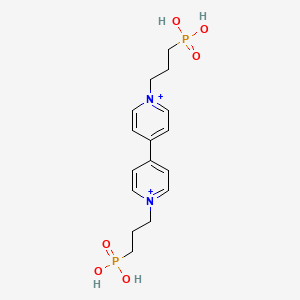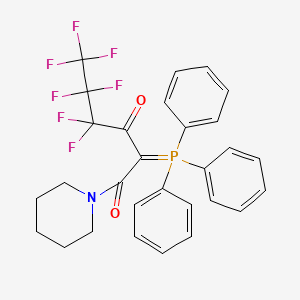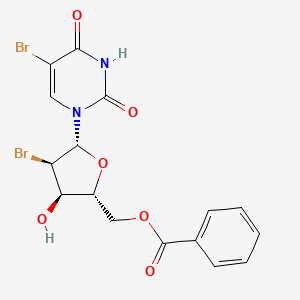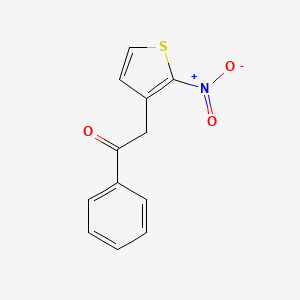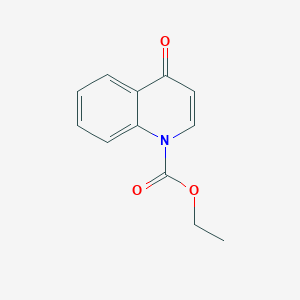![molecular formula C8H9BrMgO B12563003 Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)
Magnesium, bromo[3-(methoxymethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxymethyl-phenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a type of Grignard reagent, which is characterized by the presence of a carbon-magnesium bond. The compound has the chemical formula C8H9BrMgO and is typically used in solution form, often in tetrahydrofuran (THF) or other ethers .
Preparation Methods
3-Methoxymethyl-phenylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of an aryl or alkyl halide with magnesium metal in an anhydrous solvent. The general reaction is as follows: [ \text{ArX} + \text{Mg} \rightarrow \text{ArMgX} ] For 3-methoxymethyl-phenylmagnesium bromide, the specific reaction involves 3-methoxymethyl-bromobenzene and magnesium in an anhydrous ether solvent like THF . The reaction conditions typically require a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Chemical Reactions Analysis
3-Methoxymethyl-phenylmagnesium bromide undergoes a variety of chemical reactions, primarily nucleophilic addition reactions. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction with Carbon Dioxide: Forms carboxylic acids upon acidic workup.
Substitution Reactions: Can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include aldehydes, ketones, carbon dioxide, and various electrophiles. The major products formed depend on the specific reaction but often include alcohols and carboxylic acids .
Scientific Research Applications
3-Methoxymethyl-phenylmagnesium bromide is widely used in scientific research for its ability to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. Some applications include:
Organic Synthesis: Used to synthesize a variety of organic compounds, including pharmaceuticals and polymers.
Material Science: Employed in the synthesis of materials with specific properties, such as conductive polymers.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action for 3-methoxymethyl-phenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to an electrophilic center, such as a carbonyl group. The magnesium atom in the compound makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers and form new carbon-carbon bonds .
Comparison with Similar Compounds
3-Methoxymethyl-phenylmagnesium bromide is similar to other Grignard reagents like phenylmagnesium bromide and 3-methoxyphenylmagnesium bromide. its unique methoxymethyl group provides different reactivity and selectivity in chemical reactions . Similar compounds include:
Phenylmagnesium Bromide: Used for similar nucleophilic addition reactions but lacks the methoxymethyl group.
3-Methoxyphenylmagnesium Bromide: Similar structure but without the methoxymethyl group, leading to different reactivity.
Properties
IUPAC Name |
magnesium;methoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-3,5-6H,7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTUSHHJXNNPBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

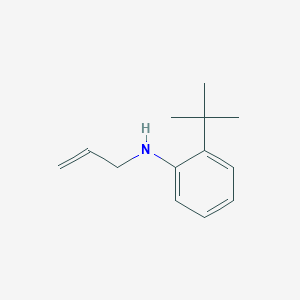
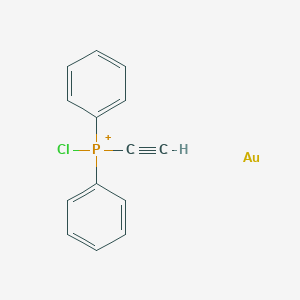

![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
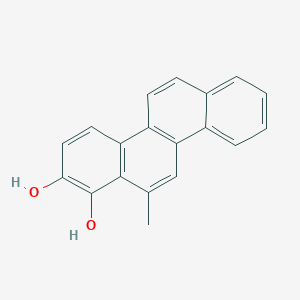

![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
